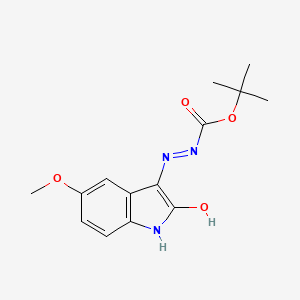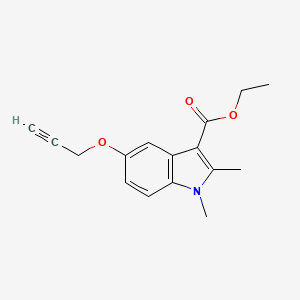
tert-butyl (2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2Z)-2-(5-méthoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidène)hydrazinecarboxylate: est un composé organique synthétique appartenant à la classe des hydrazones. Ce composé se caractérise par sa structure complexe, qui comprend un groupement indole, un groupe méthoxy et un ester tertiobutyle. Il présente un intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications en synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du tert-butyl (2Z)-2-(5-méthoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidène)hydrazinecarboxylate implique généralement les étapes suivantes :
Formation du dérivé indolique : Le produit de départ, la 5-méthoxyindole-2,3-dione, est préparée par oxydation de la 5-méthoxyindole à l’aide d’un oxydant tel que le permanganate de potassium ou le trioxyde de chrome.
Formation de l’hydrazone : La 2,3-dione indolique est ensuite mise à réagir avec l’hydrazinecarboxylate de tert-butyle en présence d’un catalyseur approprié, tel que l’acide acétique, pour former l’hydrazone. La réaction est généralement effectuée à reflux pendant plusieurs heures pour assurer une conversion complète.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’optimisation des conditions réactionnelles, telles que la température, le choix du solvant et le temps de réaction, est essentielle pour maximiser le rendement et la pureté. Des réacteurs à écoulement continu et des plateformes de synthèse automatisées peuvent être utilisés pour améliorer l’efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, notamment au niveau du groupement indole, conduisant à la formation de divers dérivés oxydés.
Réduction : La réduction du groupe hydrazone peut donner le dérivé hydrazine correspondant.
Substitution : Le groupe méthoxy sur le cycle indole peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Nucléophiles : Halogénures, amines, thiols.
Principaux produits
Dérivés oxydés : Produits contenant des groupes fonctionnels supplémentaires contenant de l’oxygène.
Dérivés réduits : Dérivés de l’hydrazine.
Indoles substitués : Composés avec divers substituants remplaçant le groupe méthoxy.
Applications de la recherche scientifique
Chimie
En chimie organique, le tert-butyl (2Z)-2-(5-méthoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidène)hydrazinecarboxylate est utilisé comme unité de construction pour la synthèse de molécules plus complexes.
Biologie et médecine
Ce composé s’est avéré prometteur dans les études biologiques en raison de ses activités pharmacologiques potentielles. Il peut présenter des propriétés anti-inflammatoires, anticancéreuses ou antimicrobiennes, ce qui en fait un candidat pour le développement de médicaments. Les chercheurs étudient ses interactions avec diverses cibles biologiques pour comprendre son mécanisme d’action et son potentiel thérapeutique.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de produits chimiques de spécialité et de matériaux de pointe. Sa réactivité et ses groupes fonctionnels le rendent approprié pour des applications dans les revêtements, les adhésifs et les polymères.
Applications De Recherche Scientifique
N’-(3E)-5-METHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENECARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
Le mécanisme d’action du tert-butyl (2Z)-2-(5-méthoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidène)hydrazinecarboxylate implique son interaction avec des cibles moléculaires spécifiques. Le groupement indole peut interagir avec les enzymes et les récepteurs, modulant leur activité. Le groupe hydrazone peut participer à des réactions redox, influençant les processus cellulaires. Des études détaillées sont nécessaires pour élucider les voies exactes et les cibles moléculaires impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
tert-Butyl (2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidène)hydrazinecarboxylate : Il est dépourvu du groupe méthoxy, ce qui peut affecter sa réactivité et son activité biologique.
tert-Butyl (2Z)-2-(5-hydroxy-2-oxo-1,2-dihydro-3H-indol-3-ylidène)hydrazinecarboxylate : Il contient un groupe hydroxyle au lieu d’un groupe méthoxy, ce qui peut modifier ses propriétés chimiques et ses interactions.
Unicité
La présence du groupe méthoxy dans le tert-butyl (2Z)-2-(5-méthoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidène)hydrazinecarboxylate le distingue des composés similaires. Ce groupe fonctionnel peut influencer la solubilité, la réactivité et l’activité biologique du composé, ce qui en fait un candidat unique pour diverses applications.
Propriétés
Formule moléculaire |
C14H17N3O4 |
|---|---|
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
tert-butyl N-[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]carbamate |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,3)21-13(19)17-16-11-9-7-8(20-4)5-6-10(9)15-12(11)18/h5-7,15,18H,1-4H3 |
Clé InChI |
QMJHUXBAXHGTAP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N=NC1=C(NC2=C1C=C(C=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-(4-chlorobenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11630350.png)
![(5Z)-3-butyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11630357.png)
![3-(2-Methoxyphenyl)-2-[(2-phenylethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11630363.png)
![Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11630364.png)
![2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11630371.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630375.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11630379.png)
![2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11630387.png)
![4-{[(3-Cyano-1-methylindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11630401.png)

![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630418.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630424.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630433.png)
![N'-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-2-carboximidamide](/img/structure/B11630439.png)
